molecular formula C42H85NO5 B180029 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide CAS No. 154801-30-6

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide

Cat. No.: B180029
CAS No.: 154801-30-6
M. Wt: 684.1 g/mol
InChI Key: ZFUXWVVVWGWGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is a complex organic compound with a molecular formula of C42H85NO5. This compound is characterized by the presence of multiple hydroxyl groups and a long aliphatic chain, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide typically involves the reaction of tetracosanoic acid with 1,3,4-trihydroxyoctadecan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:

    Activation of Tetracosanoic Acid: This step involves converting tetracosanoic acid into its active ester form using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Amidation Reaction: The activated ester is then reacted with 1,3,4-trihydroxyoctadecan-2-amine in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide bond play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide
  • 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)docosanamide
  • 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tricosanamide

Uniqueness

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various applications.

Properties

IUPAC Name

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWVVVWGWGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154362
Record name N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-99-0
Record name N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]-2-hydroxytetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Reactant of Route 4
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Reactant of Route 6
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide
Customer
Q & A

Q1: What is the structural characterization of 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide?

A1: this compound is classified as a ceramide, a type of lipid molecule. While its exact molecular weight will vary slightly depending on the isotopic composition, it can be calculated based on its molecular formula of C42H85NO6. Spectroscopic data, including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry), have been used to confirm its structure in several studies [, , , , , , , , ].

Q2: Where has this compound been found in nature?

A2: This compound has been isolated from various natural sources, including:

  • Fungi: It has been found in the fruiting bodies [, ] and mycelia [] of the basidiomycete fungus Paxillus panuoides. It has also been isolated from the endophytic fungus Alternaria sp. PR-14, found in association with the plant Paeonia delavayi [, ].
  • Plants: Researchers identified this compound in the plant Mitrephora maingayi [].
  • Algae: The compound was also isolated from the red alga Laurencia cartilaginea [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.